[(E)-2-(Methylsulfanyl)ethenyl]benzene
Description
[(E)-2-(Methylsulfanyl)ethenyl]benzene is a styrene-derived compound featuring a methylsulfanyl (–SCH₃) substituent on the ethenyl group. The E-configuration ensures optimal conjugation between the benzene ring and the ethenyl moiety, enhancing electronic delocalization. The –SCH₃ group acts as an electron donor via resonance and inductive effects, stabilizing excited states in photochemical applications .
This compound is a structural analog of anthracene derivatives like 9-[(E)-2-[4-(methylsulfanyl)phenyl]ethenyl]anthracene (ANT-SCH3), which exhibit strong absorption in the visible range (up to 460 nm) and high molar extinction coefficients (ε = 17,527 dm³ mol⁻¹ cm⁻¹ at 389 nm). Such properties make it valuable in photoinitiating systems for 3D-VAT printing resins, where visible-light absorption is critical .
Properties
CAS No. |
15436-06-3 |
|---|---|
Molecular Formula |
C7H7N3O5 |
Synonyms |
[(E)-2-(Methylsulfanyl)ethenyl]benzene |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Electronic Effects
The electronic nature of substituents significantly influences optical and electronic properties. Key comparisons include:
Electron-Donating Groups (e.g., –SCH₃, –OEt)
- ANT-SCH3 : The –SCH₃ group extends conjugation, red-shifting absorption (λ_max = 389 nm) and enhancing ε values. This is ideal for visible-light photoinitiators .
- 2-[(E)-2-(4-Ethoxyphenyl)ethenyl]-1-methylpyridinium salts: The ethoxy (–OEt) group similarly donates electrons but in a pyridinium core. Crystal packing studies reveal centrosymmetric arrangements (space group P21/c), which nullify second-order nonlinear optical (NLO) activity despite extended conjugation .
Electron-Withdrawing Groups (e.g., –CN, –SO₂)
- FEN-CN (9-[(E)-2-(4-cyanophenyl)ethenyl]phenanthrene): The cyano (–CN) group reduces conjugation, limiting absorption to λ_max ≈ 420 nm, shorter than ANT-SCH3 .
- Benzene derivatives with –SO₂CF₂CF₃ groups : Sulfonyl substituents (e.g., in compounds) are strong electron-withdrawing groups, likely blue-shifting absorption and increasing solubility in fluorinated matrices .
Core Structural Variations
Benzene vs. Polyaromatic Cores
- Benzene-based compounds (e.g., [(E)-2-(Methylsulfanyl)ethenyl]benzene): Simpler conjugation, moderate absorption ranges.
- Anthracene/Phenanthrene derivatives (e.g., ANT-SCH3, FEN-SCH3): Extended π-systems shift absorption further into the visible spectrum (λ_max up to 460 nm) .
Heterocyclic Cores
- Pyridinium salts (): Ionic chromophores with cationic cores. Despite conjugation, centrosymmetric crystal packing inhibits NLO activity, unlike non-ionic analogs .
Functional Group Oxidation States
- Methylsulfanyl (–SCH₃) vs.
Application-Specific Performance
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